3-Bromo-1H-pyrazolo[4,3-C]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-1H-pyrazolo[4,3-C]pyridine involves scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF, and then heated at 60 °C and stirred for 12 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrazolo[4,3-C]pyridine is complex and involves several steps in its formation . The structure is formed through a series of nucleophilic displacements and cyclizations .Chemical Reactions Analysis
The chemical reactions involved in the formation of 3-Bromo-1H-pyrazolo[4,3-C]pyridine are complex and involve several steps . The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis of Novel Compounds
3-Bromo-1H-pyrazolo[4,3-c]pyridine and its derivatives are extensively used as precursors in the synthesis of new polyheterocyclic ring systems. For example, the compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used to synthesize pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, which have potential applications in various fields, including pharmaceuticals (Abdel‐Latif et al., 2019).
Development of Kinase-focussed Libraries
The compound's arrangement of hydrogen bond donor and acceptor groups in its bicyclic core makes it a potentially attractive scaffold for drug-discovery chemistry, especially in the development of kinase-focussed libraries. These libraries are significant for screening against kinases and other cancer drug targets (Smyth et al., 2010).
Antibacterial and Antioxidant Properties
3-Bromo-1H-pyrazolo[4,3-c]pyridine derivatives have been explored for their antibacterial and antioxidant properties. For instance, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives demonstrated significant antibacterial and antioxidant activities (Variya et al., 2019).
Photoreactions and Proton Transfer Studies
The derivatives of 3-Bromo-1H-pyrazolo[4,3-c]pyridine, such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have been studied for their photoreactions and proton transfer properties. These studies are crucial for understanding the photophysical behavior of these compounds, which can be leveraged in designing novel photonic materials and sensors (Vetokhina et al., 2012).
Synthesis and Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, including 3-Bromo-1H-pyrazolo[4,3-c]pyridine, are a group of heterocyclic compounds that have been extensively studied for their synthesis methods and biomedical applications. These compounds are versatile due to the diversity of substituents that can be introduced at various positions, thus expanding their potential use in medicinal chemistry (Donaire-Arias et al., 2022).
properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCFNMOPTGEHQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(NN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671931 | |
Record name | 3-Bromo-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazolo[4,3-C]pyridine | |
CAS RN |
633328-88-8 | |
Record name | 3-Bromo-1H-pyrazolo[4,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633328-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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